3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS No.: 82450-43-9
Cat. No.: VC20341506
Molecular Formula: C21H12ClN3OS
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82450-43-9 |
|---|---|
| Molecular Formula | C21H12ClN3OS |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | 3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
| Standard InChI Key | UYDVSPWNXJYSMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a polycyclic aromatic compound with the molecular formula C₂₁H₁₂ClN₃OS and a molecular weight of 389.9 g/mol . Its IUPAC name systematically describes the fusion of a quinazolin-4(3H)-one core substituted at position 2 with a phenyl group and at position 3 with a 5-chlorobenzo[d]thiazol-2-yl moiety. The compound is alternatively referred to by its CAS registry number (82450-43-9) and identifiers such as CHEMBL2234885 and DTXSID90513311 .
Structural Features
The molecule comprises:
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A quinazolin-4(3H)-one backbone (positions 1–4), providing a planar scaffold for intermolecular interactions.
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A 2-phenyl substituent introducing steric bulk and π-π stacking capabilities.
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A 3-(5-chlorobenzo[d]thiazol-2-yl) group contributing electron-withdrawing effects via the chlorine atom and hydrogen-bonding potential through the thiazole nitrogen .
X-ray crystallography data, though unavailable for this specific compound, suggest that analogous quinazolinones adopt a nearly coplanar arrangement between the quinazolinone and benzoheterocyclic moieties, optimizing conjugation and dipole interactions .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis protocol for 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is documented in the literature, its preparation can be inferred from methods used for structurally analogous compounds . A plausible three-step synthesis involves:
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Quinazolinone Core Formation: Cyclocondensation of 2-aminobenzoic acid derivatives with orthoesters or urea under acidic conditions.
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N3 Functionalization: Nucleophilic substitution at the 3-position using 2-amino-5-chlorobenzothiazole in the presence of coupling agents like Pd(dppf)Cl₂ .
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Acylation/Substitution: Introduction of the phenyl group at position 2 via Suzuki–Miyaura cross-coupling with phenylboronic acid .
Key reaction parameters include:
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Catalysts: Palladium complexes (e.g., Pd(dppf)Cl₂) for cross-coupling .
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Solvents: 1,4-dioxane or DMF for improved solubility of intermediates .
Yield Optimization Challenges
Synthesis of similar quinazolinone derivatives faces challenges in:
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Regioselectivity: Competing reactions at N1 vs. N3 positions require careful protecting group strategies.
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Purification: Column chromatography with dichloromethane/methanol (50:1–80:1) is typically needed due to the polar nature of intermediates .
Pharmacological Activity and Mechanism of Action
| Compound | Cell Line (IC₅₀, μM) | Key Structural Features |
|---|---|---|
| 45 | A549: 0.44 | 6-(2-Aminobenzo[d]thiazol-5-yl) |
| 16h | MDA-MB-231: 1.2 | Benzoimidazole substituent |
| Target compound (inferred) | — | 5-Chlorobenzo[d]thiazol-2-yl |
The 5-chloro substitution in the benzothiazole ring may enhance membrane permeability compared to amino-substituted analogs .
Mechanistic Insights
Based on studies of compound 45 , the target compound may:
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Induce G1 Phase Arrest: Through modulation of cyclin-dependent kinases (CDKs) and checkpoint proteins.
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Inhibit ALK/PI3K/AKT Signaling: Disrupting pro-survival pathways in cancer cells.
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Promote Mitochondrial Apoptosis: Depolarizing mitochondrial membranes to release cytochrome c .
The chlorine atom at position 5 could potentiate these effects by increasing electrophilicity and target binding affinity.
Comparative Analysis with Lead Compounds
Structural vs. Functional Relationships
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Bioisosteric Replacement: Replacing benzoimidazole (compound 16h) with chlorobenzothiazole alters target selectivity from Aurora A kinase to ALK/PI3K/AKT pathways .
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Solubility Considerations: The chloro substituent reduces polarity compared to amino groups, potentially improving blood-brain barrier penetration but requiring formulation aids for aqueous solubility .
3D Culture Efficacy
In spheroid models mimicking solid tumors, analog 45 showed 62% growth inhibition at 1 μM . This suggests the target compound could exhibit similar potency given its structural homology.
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